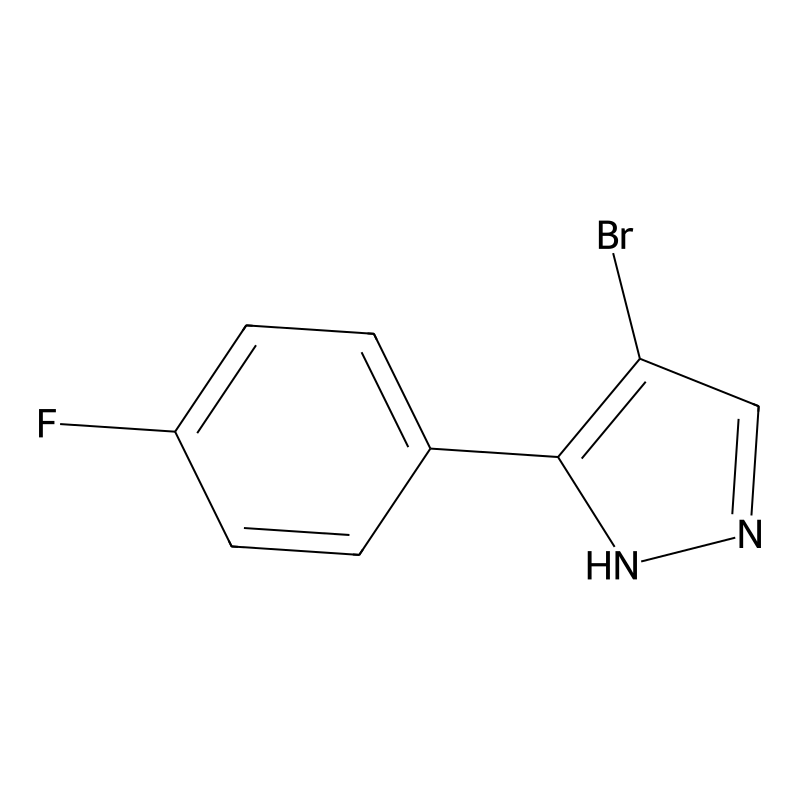4-Bromo-5-(4-fluorophenyl)-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-Bromo-5-(4-fluorophenyl)-1H-pyrazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific molecule has been synthesized through various methods, including multicomponent reactions and cross-coupling reactions. [, ]
Potential Biological Activities:
Research suggests that 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole may possess various biological activities, making it an interesting candidate for further investigation. Studies have explored its potential as an:
- Antimicrobial agent: The molecule has exhibited antibacterial activity against some Gram-positive and Gram-negative bacteria. []
- Anticancer agent: In vitro studies have shown that the compound can induce cell death in cancer cell lines. []
- Antioxidant agent: Some research suggests that 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole may have free radical scavenging properties. []
4-Bromo-5-(4-fluorophenyl)-1H-pyrazole is an organic compound characterized by the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a bromine atom at the 4-position and a 4-fluorophenyl group at the 5-position. The presence of these substituents contributes to the compound's unique chemical properties and potential biological activities.
The reactivity of 4-bromo-5-(4-fluorophenyl)-1H-pyrazole can be attributed to the electron-withdrawing effects of the bromine and fluorine substituents. These groups can influence nucleophilic attack at the pyrazole ring, facilitating various chemical transformations. For instance, it can undergo electrophilic aromatic substitution reactions due to the presence of the 4-fluorophenyl group, which can stabilize carbocations formed during the reaction. Additionally, the compound may participate in coupling reactions, particularly in the synthesis of more complex pyrazole derivatives.
Research indicates that compounds containing pyrazole structures exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 4-bromo-5-(4-fluorophenyl)-1H-pyrazole has been investigated for its potential as an herbicide, showcasing significant herbicidal activity against various weed species. The biological activity is often influenced by the specific substituents on the pyrazole ring, with electron-withdrawing groups like bromine and fluorine enhancing its efficacy against target organisms .
Several synthetic routes have been developed for the preparation of 4-bromo-5-(4-fluorophenyl)-1H-pyrazole. Common methods include:
- Condensation Reactions: The compound can be synthesized through condensation reactions between appropriate hydrazines and carbonyl compounds.
- Halogenation: The introduction of bromine can be achieved via halogenation of a corresponding pyrazole precursor.
- Substitution Reactions: The fluorophenyl group can be introduced through nucleophilic substitution reactions involving aryl halides.
These methods allow for the efficient synthesis of this compound while enabling further modifications to enhance its properties.
4-Bromo-5-(4-fluorophenyl)-1H-pyrazole finds applications primarily in agricultural chemistry as an herbicide. Its effectiveness against various weeds makes it valuable in crop protection strategies. Beyond agriculture, its unique structure may also allow for exploration in medicinal chemistry, particularly in developing new pharmaceuticals targeting specific diseases.
Studies on the interactions of 4-bromo-5-(4-fluorophenyl)-1H-pyrazole with biological targets are crucial for understanding its mechanism of action. Interaction studies often involve assessing binding affinities to enzymes or receptors relevant to its biological activity. For example, research has shown that pyrazole derivatives can interact with plant enzymes involved in metabolic pathways, leading to herbicidal effects . Further studies are needed to elucidate detailed interaction mechanisms.
Several compounds share structural similarities with 4-bromo-5-(4-fluorophenyl)-1H-pyrazole, including:
- 4-Bromo-3-nitro-1H-pyrazole: Features a nitro group instead of a fluorophenyl group; known for different biological activities.
- 5-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine substituent; exhibits similar herbicidal properties.
- 4-Bromo-1-methyl-1H-pyrazole: A methyl group replaces the fluorophenyl; used in various synthetic applications.
Comparison TableCompound Name Key Substituent Biological Activity 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole Bromine and Fluorine Herbicidal 4-Bromo-3-nitro-1H-pyrazole Nitro Antimicrobial 5-(4-chlorophenyl)-1H-pyrazole Chlorine Herbicidal 4-Bromo-1-methyl-1H-pyrazole Methyl Synthetic applications
| Compound Name | Key Substituent | Biological Activity |
|---|---|---|
| 4-Bromo-5-(4-fluorophenyl)-1H-pyrazole | Bromine and Fluorine | Herbicidal |
| 4-Bromo-3-nitro-1H-pyrazole | Nitro | Antimicrobial |
| 5-(4-chlorophenyl)-1H-pyrazole | Chlorine | Herbicidal |
| 4-Bromo-1-methyl-1H-pyrazole | Methyl | Synthetic applications |
This comparison highlights how variations in substituents can lead to distinct biological activities and applications while maintaining a core pyrazole structure.








